Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate
Overview
Description
Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophenes are five-membered heterocyclic compounds containing a sulfur atom, and their derivatives are known for their diverse biological and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxybenzo[b]thiophene-3-yl as the starting material.
Acetylation: The starting material undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Esterification: The resulting acetyl derivative is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can reduce the compound to its corresponding alcohol derivative.
Substitution: Substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: 2-(6-methoxybenzo[b]thiophen-3-yl)acetic acid
Reduction: 2-(6-methoxybenzo[b]thiophen-3-yl)ethanol
Substitution: Various derivatives depending on the substituent used.
Scientific Research Applications
Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceuticals, particularly those targeting inflammatory and microbial infections.
Biology: The compound is used in biological studies to understand the interaction of thiophene derivatives with biological systems.
Material Science: It is utilized in the development of new materials with enhanced properties, such as increased thermal stability and conductivity.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Ethyl 2-(6-methoxybenzo[b]thiophen-3-yl)acetate is compared with other similar compounds to highlight its uniqueness:
5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid: This compound is structurally similar but has a carboxylic acid group instead of an ester group, leading to different chemical properties and applications.
2-(6-methoxybenzo[b]thiophen-3-yl)acetic acid: This compound is the oxidized form of this compound and is used in different biological and industrial contexts.
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Properties
IUPAC Name |
ethyl 2-(6-methoxy-1-benzothiophen-3-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S/c1-3-16-13(14)6-9-8-17-12-7-10(15-2)4-5-11(9)12/h4-5,7-8H,3,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGCGFRYUUGPFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC2=C1C=CC(=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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